(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate
Overview
Description
4-amino-2-methyl-5-diphosphooxymethylpyrimidine is an aminopyrimidine that is pyrimidin-4-amine substituted by a methyl group at position 2 and a diphosphooxymethyl group at position 5. It has a role as an Escherichia coli metabolite. It is an aminopyrimidine and an alkyl diphosphate. It is a conjugate acid of a 4-amino-2-methyl-5-diphosphonatooxymethylpyrimidine(3-).
Biological Activity
(4-Amino-2-methylpyrimidin-5-yl)methyl trihydrogen diphosphate is a compound that belongs to the category of organic pyrophosphates. It plays a significant role in various biological processes, particularly as a potential inhibitor of certain enzymatic activities. This article reviews its biological activity, including its mechanisms of action, inhibitory effects on enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.12 g/mol. The compound features a pyrimidine ring substituted with an amino group and a diphosphate moiety, which is crucial for its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of specific enzymes, notably those in the thiamine-dependent pathways.
- Inhibition of Enzymes :
- It has been shown to inhibit the E. coli pyruvate dehydrogenase complex (PDHc) E1 enzyme, with half-maximal inhibitory concentration (IC50) values ranging from 6.1 to 75.5 µM for various analogs derived from this compound .
- Notably, compound 4j exhibited the highest inhibitory activity against PDHc E1 with an IC50 value of 6.1 µM, indicating significant potential for further development as an enzyme inhibitor .
Biological Activity Data
The following table summarizes the IC50 values for various derivatives of this compound against E. coli PDHc E1:
Compound | IC50 (µM) | Comments |
---|---|---|
4a | 75.5 | Moderate inhibition |
4b | >100 | Weak inhibition |
4h | 6.7 | Potent inhibitor |
4i | 6.9 | Potent inhibitor |
4j | 6.1 | Most potent inhibitor |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzymatic Interaction Studies : Molecular docking studies have revealed that this compound analogs bind effectively to the active site of PDHc E1, demonstrating strong interactions with key amino acid residues . These interactions are crucial for stabilizing the enzyme-substrate complex and enhancing inhibitory potency.
- Metabolic Pathway Involvement : This compound is implicated in thiamine metabolism, where it can act as an antimetabolite, disrupting normal cellular functions and potentially leading to apoptosis in cancer cells .
Therapeutic Implications
Given its inhibitory effects on critical metabolic enzymes, there is potential for this compound to be developed as a therapeutic agent in cancer treatment or metabolic disorders associated with thiamine deficiency.
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methyl phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O7P2/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJQCFEPUVXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)COP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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